molecular formula C14H14N2O2 B2365879 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea CAS No. 553611-03-3

3-[(3-Hydroxyphenyl)methyl]-1-phenylurea

Cat. No.: B2365879
CAS No.: 553611-03-3
M. Wt: 242.278
InChI Key: ZFOAFLVTFFNZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Hydroxyphenyl)methyl]-1-phenylurea is a synthetic organic compound with the molecular formula C 14 H 14 N 2 O 2 and a molecular weight of 242.27 g/mol [ ]. Its structure features a urea core, where one nitrogen is linked to a phenyl group and the other to a (3-hydroxyphenyl)methyl group [ ]. This specific arrangement of functional groups places it in the class of phenylurea derivatives, which are of significant interest in various chemical and pharmacological research areas. While the specific biological activity and mechanism of action for this compound require further investigation, related phenylurea compounds have been studied as potential inhibitors of enzymes like tyrosinase [ ]. Research into such inhibitors is important for developing agents aimed at reducing undesirable enzymatic browning and managing pigmentation. The structural features of this compound, including its hydrogen-bonding donors and acceptors, make it a valuable building block or intermediate for medicinal chemistry programs and for exploring structure-activity relationships (SAR) in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-1-3-7-12/h1-9,17H,10H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOAFLVTFFNZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Hydroxyphenyl Methyl 1 Phenylurea and Its Structural Analogues

Established Synthetic Pathways for Urea (B33335) Formation

The formation of the urea moiety is a cornerstone of synthesizing 3-[(3-hydroxyphenyl)methyl]-1-phenylurea and its analogues. Established methods often involve nucleophilic addition reactions and multi-step pathways to achieve the desired substitution pattern.

Nucleophilic Addition Reactions Involving Isocyanates

A primary and straightforward method for forming N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. researchgate.netcommonorganicchemistry.com This reaction is typically efficient and proceeds under mild conditions. In the context of this compound, this would involve the reaction of 3-aminobenzyl alcohol with phenyl isocyanate. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. researchgate.net

The general applicability of this reaction is wide, allowing for the synthesis of a diverse library of urea derivatives by varying the amine and isocyanate starting materials. The reaction is often carried out in a suitable solvent like dichloromethane, tetrahydrofuran, or dimethylformamide at room temperature. commonorganicchemistry.com A key advantage of this method is that it does not typically require a base. commonorganicchemistry.com

Safer alternatives to highly toxic phosgene, such as triphosgene (B27547) and carbonyldiimidazole (CDI), can be used to generate isocyanates in situ from amines, which then react with another amine to form the urea. commonorganicchemistry.comrsc.orgacs.org For instance, an amine can react with triphosgene to form an isocyanate intermediate, which then reacts with a second, different amine to produce an unsymmetrical urea. acs.org

Table 1: Examples of Nucleophilic Addition for Urea Synthesis

Amine Isocyanate/Carbonyl Source Product
Primary/Secondary Amine Isocyanate N,N'-Disubstituted Urea
Amine 1 Triphosgene, then Amine 2 Unsymmetrical N,N'-Disubstituted Urea acs.org

Multi-Step Synthesis Approaches for Functionalized Phenylureas

For more complex functionalized phenylureas, multi-step synthetic sequences are often necessary. These approaches allow for the strategic introduction of various substituents onto the phenyl rings. The synthesis of such compounds may involve a series of reactions, including nitration, reduction, and acylation, to build the desired molecular framework before the final urea formation step. libretexts.orgfigshare.comsyrris.jp

A typical multi-step synthesis might begin with a substituted benzene (B151609) derivative. For example, to introduce substituents at specific positions relative to the urea linkage, reactions like Friedel-Crafts acylation or nitration can be performed on the starting aromatic ring. libretexts.org The resulting functional groups can then be transformed; for instance, a nitro group can be reduced to an amine, which is then ready to react to form the urea. This strategic planning of the reaction sequence is crucial to control the regioselectivity of the substitutions.

One reported multi-step synthesis of phenylurea derivatives involves three main steps:

Synthesis of Phenylurea : Aniline (B41778) and urea are reacted in the presence of hydrochloric acid and glacial acetic acid. iglobaljournal.com

Synthesis of 1-(2-chloroacetyl)-3-phenylurea : The synthesized phenylurea is then reacted with chloroacetyl chloride. iglobaljournal.com

Synthesis of N-phenyl-N'-(substituted)-phenoxy acetyl urea : The chloroacetylated phenylurea is then reacted with a substituted phenol (B47542) to yield the final product. iglobaljournal.com

Exploration of Novel Synthetic Routes and Reaction Conditions

Beyond the classical methods, researchers are continuously exploring novel synthetic routes to access urea derivatives with improved efficiency, milder reaction conditions, and greater molecular diversity.

Mannich Reaction in the Construction of Urea Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of complex urea derivatives. researchgate.net This multicomponent reaction typically involves an active hydrogen compound, an aldehyde, and an amine. In the context of urea synthesis, a urea or thiourea (B124793) can act as the nucleophilic component. acs.orgresearchgate.net

While not a direct method for forming the urea bond itself, the Mannich reaction can be used to introduce aminomethyl groups or other functionalities to a pre-existing urea-containing molecule. For example, a phenylurea with an appropriate active hydrogen could react with formaldehyde (B43269) and a secondary amine to yield a Mannich base derivative. This approach allows for the late-stage functionalization of the urea scaffold. Urea and thiourea derivatives have also been successfully employed as catalysts in asymmetric Mannich reactions, highlighting their role in facilitating complex bond formations. acs.orgresearchgate.netscispace.com

Biginelli-like Condensations and Related Heterocyclizations Incorporating Urea Moieties

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and a urea, typically under acidic conditions, to produce dihydropyrimidinones. researchgate.netnih.govtaylorandfrancis.com This reaction provides a straightforward route to complex heterocyclic structures that incorporate a urea moiety within a ring system.

By modifying the components of the Biginelli reaction, a wide variety of structurally diverse compounds can be accessed. For instance, using different aldehydes, β-dicarbonyl compounds, and substituted ureas or thioureas allows for the generation of a library of dihydropyrimidinone derivatives. researchgate.nettaylorandfrancis.comtandfonline.com These heterocyclic structures are of significant interest in medicinal chemistry. nih.gov More recent developments have focused on creating enantiomerically enriched products through asymmetric versions of the Biginelli reaction. illinois.edu

Strategic Derivatization for Molecular Diversification

To explore the structure-activity relationships of this compound, strategic derivatization is employed to create a diverse range of analogues. This involves modifying the core structure at various positions.

The hydroxyl group on the phenyl ring is a prime site for derivatization. It can be alkylated, acylated, or converted to other functional groups to probe the effect of this substituent on the molecule's properties. Similarly, the phenyl rings can be further substituted with a variety of electron-donating or electron-withdrawing groups.

Derivatization is also a key strategy in analytical chemistry for the detection of phenylurea compounds. For instance, phenylurea herbicides can be derivatized to make them more amenable to analysis by gas chromatography, which they are often not suited for directly due to thermal instability. nih.govscilit.comchromatographyonline.com This often involves alkylation of the urea nitrogens. nih.govscilit.com

Table 2: Common Derivatization Strategies for Phenylureas

Position of Derivatization Type of Reaction Resulting Functional Group
Phenolic Hydroxyl Group Alkylation, Acylation Ether, Ester
Aromatic Rings Electrophilic Aromatic Substitution Halogen, Nitro, Alkyl groups

Regioselective Functionalization of Phenylurea Scaffolds

The regioselective functionalization of phenylurea scaffolds is a critical aspect of synthesizing specific structural analogues of this compound. Achieving regioselectivity allows for the precise introduction of functional groups at desired positions on the phenylurea core, which is essential for structure-activity relationship studies and the development of compounds with specific properties. Methodologies such as directed ortho metalation (DoM) have proven to be powerful tools for the regioselective functionalization of aryl ureas.

One notable strategy involves the use of a directing group to guide the metalation to a specific position on one of the aromatic rings. For instance, unsymmetrical N,N'-diarylureas can be alkylated regioselectively at the more sterically hindered nitrogen atom. The resulting mono-N-alkylated urea can then undergo directed metalation, typically using a strong base like sec-butyllithium (B1581126) (sec-BuLi). The lithium intermediate is then quenched with an electrophile to introduce a variety of substituents regioselectively at the ortho position of the ring bearing the alkylated nitrogen. nih.gov This process is illustrated by the regioselective functionalization of an unsymmetrical diarylurea, where the alkyl group directs the lithiation to the adjacent ortho position, which can then be functionalized.

The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity. The directing group's ability to coordinate with the metalating agent brings it into close proximity to the target C-H bond, facilitating its activation. This method provides a reliable route to otherwise difficult-to-access substituted phenylurea derivatives.

Introduction of Diverse Substituents on Aromatic Rings and Urea Nitrogen Atoms

The synthesis of a diverse library of this compound analogues relies on the efficient introduction of a wide range of substituents onto both the aromatic rings and the urea nitrogen atoms. Various synthetic methodologies have been developed to achieve this, including cross-coupling reactions for N-arylation and electrophilic aromatic substitution for ring functionalization.

Functionalization of Aromatic Rings:

The introduction of substituents onto the phenyl rings of the urea scaffold is commonly achieved through electrophilic aromatic substitution reactions. The nature and position of the incoming substituent are governed by the electronic properties of the substituents already present on the aromatic ring. wikipedia.org For instance, electron-donating groups activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. libretexts.org This principle is fundamental in designing the synthesis of analogues with specific substitution patterns on the aromatic rings.

A variety of substituents can be introduced using this approach. For example, in the synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, various substituents such as fluorine, chlorine, methyl, and methoxy (B1213986) groups were introduced onto the N-3 phenyl ring. nih.gov The general synthetic route often involves the reaction of a substituted aniline with a phenyl isocyanate.

Starting Material (Substituted Aniline)Starting Material (Isocyanate)Resulting Substituent on Aromatic Ring
4-Fluoroaniline4-Methylsulfonylphenyl isocyanate4-Fluoro
4-Chloroaniline4-Methylsulfonylphenyl isocyanate4-Chloro
4-Methylaniline4-Methylsulfonylphenyl isocyanate4-Methyl
4-Methoxyaniline4-Methylsulfonylphenyl isocyanate4-Methoxy

Table 1: Examples of Substituents Introduced onto the Aromatic Ring of Diarylureas

Functionalization of Urea Nitrogen Atoms:

The introduction of aryl or alkyl groups onto the nitrogen atoms of the urea moiety allows for another level of structural diversification. N-arylation of phenylureas can be achieved through copper- or palladium-catalyzed cross-coupling reactions. For instance, Cu(acac)2 has been used as a catalyst for the N-arylation of phenylurea with various aryl boronic acids. researchgate.net This method is advantageous as it often proceeds under mild, ligand-free conditions. Similarly, copper-catalyzed N-arylation of phenylurea with aryl halides under microwave irradiation provides an efficient route to N-arylphenylureas. researchgate.net

The substrate scope for these N-arylation reactions is generally broad, allowing for the introduction of aryl groups with both electron-donating and electron-withdrawing substituents.

Arylating AgentCatalyst SystemResulting N-Substituent
Phenylboronic acidCu(acac)2Phenyl
4-Methylphenylboronic acidCu(acac)24-Methylphenyl
4-Methoxyphenylboronic acidCu(acac)24-Methoxyphenyl
4-Chlorophenylboronic acidCu(acac)24-Chlorophenyl
4-IodobenzeneCu2O / K3PO4·H2O (Microwave)Phenyl
1-IodonaphthaleneCu2O / K3PO4·H2O (Microwave)1-Naphthyl

Table 2: Examples of N-Arylation of Phenylurea

Furthermore, N-alkylation of ureas can be performed, although direct alkylation can sometimes lead to O-alkylation as a side reaction. google.com However, specific conditions have been developed to favor N-alkylation, such as using a solid base and a phase transfer catalyst. google.com The synthesis of N-phenyl-N'-(substituted)phenoxy acetyl ureas demonstrates a multi-step approach where an acetyl group is first introduced onto a nitrogen atom, followed by substitution with various phenols. iglobaljournal.com This highlights the versatility of synthetic strategies for modifying the urea nitrogen atoms.

Advanced Structural Characterization and Conformational Analysis of 3 3 Hydroxyphenyl Methyl 1 Phenylurea

Spectroscopic Analysis in Elucidating Molecular Architecture and Purity for Research

Spectroscopic techniques are fundamental in confirming the molecular structure and assessing the purity of synthesized compounds. For 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would feature distinct signals corresponding to the protons of the two aromatic rings, the methylene (B1212753) bridge, the urea (B33335) N-H groups, and the phenolic O-H group. The protons on the phenyl ring attached to the urea nitrogen would typically appear in the aromatic region (approximately 6.9-7.5 ppm). The protons of the 3-hydroxyphenylmethyl group would also resonate in this region, with their splitting patterns revealing their substitution pattern. The methylene protons (-CH₂-) would likely appear as a doublet around 4.3-4.6 ppm, coupled to the adjacent N-H proton. The urea protons (N-H) are expected to show broad signals, the chemical shifts of which can be concentration and solvent dependent. The phenolic hydroxyl proton (-OH) would also present a characteristic signal.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the urea group is expected to have a characteristic downfield chemical shift (around 155-160 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with the carbon bearing the hydroxyl group showing a characteristic shift. The methylene carbon would resonate further upfield, typically in the 40-50 ppm range.

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Urea (C=O)-~155-160
Aromatic (C-H/C)~6.7-7.5~110-160
Methylene (-CH₂-)~4.3-4.6~40-50
Urea (N-H)Variable (broad)-
Phenolic (O-H)Variable (broad)-

IR spectroscopy and mass spectrometry are indispensable for identifying functional groups and confirming the molecular weight of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely showing evidence of hydrogen bonding. The C=O (amide I) stretching vibration of the urea group would be expected to appear as a strong absorption band around 1630-1660 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Functional GroupExpected IR Absorption (cm⁻¹)Vibrational Mode
O-H / N-H3200-3600 (broad)Stretching
Aromatic C-H>3000Stretching
Urea C=O (Amide I)~1630-1660Stretching
Aromatic C=C~1450-1600Stretching

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₄N₂O₂), the expected exact mass would be approximately 242.11 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the cleavage of the benzyl-nitrogen bond, providing further structural confirmation.

Investigation of Structural Dynamics and Conformational Preferences in Solution

The biological activity and material properties of N,N'-disubstituted ureas are often dictated by their conformational preferences in solution. For this compound, the flexibility arises from the rotation around several single bonds, including the C-N bonds of the urea linkage and the bonds connecting the aromatic rings to the central urea-methylene unit.

Studies on analogous N-benzyl-N'-phenylureas and other disubstituted ureas have shown that the urea group tends to be planar to maximize amide resonance. The conformation around the C-N bonds can be described as cis or trans with respect to the carbonyl group. In solution, N,N'-diaryl ureas often adopt a conformation where both aromatic rings are in an anti relationship to the urea oxygen. However, for N-benzyl-N'-aryl ureas, the conformational landscape is more complex. The presence of the flexible methylene linker allows for a greater degree of rotational freedom.

The conformational equilibrium in solution is influenced by a combination of steric and electronic effects, as well as solvent interactions. Intramolecular hydrogen bonding between the urea N-H and the phenolic hydroxyl group or the π-system of the aromatic rings could also play a role in stabilizing certain conformations. Techniques such as variable temperature NMR spectroscopy and Nuclear Overhauser Effect (NOE) studies on this or closely related compounds could provide valuable insights into the dominant solution-state conformations and the energy barriers to rotation.

Intermolecular Interactions and Supramolecular Assembly in the Solid State (e.g., Hydrogen Bonding)

In the solid state, urea derivatives are well-known for their ability to form robust and predictable hydrogen-bonding networks. These interactions govern the crystal packing and ultimately the macroscopic properties of the material. While a crystal structure for the title compound was not found, the crystal structure of the closely related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, provides significant insight into the likely intermolecular interactions.

In this analogue, the molecules are linked into a three-dimensional network through a combination of intermolecular N-H···O and O-H···O hydrogen bonds. The urea groups form the classic N-H···O hydrogen bonds, where the N-H groups of one molecule donate hydrogen bonds to the carbonyl oxygen of a neighboring molecule. Additionally, the hydroxyl group participates in hydrogen bonding, acting as a donor to a carbonyl oxygen of another molecule. This extensive hydrogen-bonding network leads to a highly organized supramolecular assembly. It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, with the phenolic hydroxyl group playing a key role in the supramolecular architecture. The relative orientation of the two phenyl rings is also a key feature of the crystal packing, with a dihedral angle between the rings that balances steric and electronic interactions.

Structure Activity Relationship Sar Studies of 3 3 Hydroxyphenyl Methyl 1 Phenylurea Analogues

Elucidation of Key Pharmacophoric Features Governing Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For phenylurea derivatives, including 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea, the key pharmacophoric features generally consist of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

The central urea (B33335) moiety (-NH-CO-NH-) is a critical component, with the two NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.gov These interactions are often vital for anchoring the ligand within the binding site of a target protein. The two phenyl rings, along with the benzyl (B1604629) group, contribute to the hydrophobic character of the molecule and can engage in π-π stacking or hydrophobic interactions with aromatic residues in the target's binding pocket. researchgate.netnih.gov The hydroxyl group on the meta-position of the benzyl ring provides an additional hydrogen bonding site, which can significantly influence binding affinity and specificity. nih.gov

A general pharmacophore model for this class of compounds can be summarized as follows:

One or two Hydrogen Bond Acceptors: Primarily the urea oxygen and potentially other substituents. researchgate.net

One or two Hydrogen Bond Donors: The two NH groups of the urea linkage. nih.govresearchgate.net

Two Aromatic/Hydrophobic Regions: Provided by the phenyl and benzyl groups. researchgate.netresearchgate.net

The spatial arrangement of these features is paramount for optimal interaction with the biological target.

Impact of Substituent Modifications on Research-Relevant Parameters

Systematic modification of substituents on the aromatic rings of this compound analogues allows researchers to probe the chemical space around the core scaffold and understand the impact of various physicochemical properties on biological activity.

Studies on various phenylurea derivatives have shown that the nature of these substituents is critical. For instance, in some series, compounds with electron-donating groups exhibit better activity, while those with electron-withdrawing groups can lead to a significant decrease in potency. nih.gov Conversely, in other contexts, electron-withdrawing groups like halogens or nitro groups at specific positions can enhance activity. nih.govmdpi.com This suggests that the optimal electronic properties are highly dependent on the specific biological target and the nature of the binding pocket. For example, an electron-withdrawing group might enhance the hydrogen-bonding acidity of the NH protons, leading to stronger interactions if the binding site has a complementary hydrogen bond acceptor.

Substituent (R) on Phenyl RingElectronic EffectGeneral Impact on Potency (Example Contexts)
-OCH3Electron-DonatingCan increase activity by enhancing electron density. mdpi.com
-CH3Electron-DonatingOften leads to improved activity, though less pronounced than -OCH3. nih.gov
-Cl, -BrElectron-WithdrawingActivity can be enhanced or reduced depending on the target system. nih.gov
-NO2Strongly Electron-WithdrawingOften leads to a decrease in activity in some series, but can be beneficial in others. nih.gov

The size and shape of substituents (steric effects) play a crucial role in how a ligand fits into its target's binding site. nih.govnih.gov Bulky substituents can either enhance binding by occupying a hydrophobic pocket or hinder it by causing steric clashes with the protein. nih.gov

In the context of this compound analogues, modifications at various positions of the phenyl rings have demonstrated the importance of steric factors. For example, replacing a methyl group with a larger benzyl or ethyl group can sometimes result in weaker activity, indicating that the binding pocket has limited space in that region. nih.gov The position of the substituent is also critical; a bulky group might be well-tolerated at one position but detrimental at another.

Conformational constraints, introduced by incorporating rigid linkers or cyclic structures, can also impact activity. By reducing the number of rotatable bonds, the molecule is "pre-organized" into a conformation that may be more favorable for binding, thus reducing the entropic penalty upon binding. unina.it However, if the constrained conformation is not the optimal one for binding, a loss of activity will be observed.

Substituent PositionSubstituent SizePotential Impact on Binding
OrthoSmall to MediumMay influence the torsion angle between the phenyl ring and urea linker.
MetaGenerally ToleratedA suitable point for modification to improve properties like solubility or potency. nih.gov
ParaVariable ToleranceHighly dependent on the depth and shape of the binding pocket in this region.
Any PositionVery Large/BulkyHigh potential for steric hindrance, often leading to reduced or abolished activity. nih.gov

Chirality can be a critical determinant of biological activity. nih.govnih.gov If a molecule is chiral, its enantiomers can have identical physicochemical properties in an achiral environment but may exhibit significantly different activities, potencies, and toxicities in the chiral environment of a biological system. nih.govmdpi.com

For analogues of this compound, the introduction of a chiral center, for instance, by modifying the benzyl methylene (B1212753) bridge, would result in enantiomers. It is highly probable that one enantiomer would show preferential binding to the target receptor over the other. nih.gov This stereoselectivity arises because the three-dimensional arrangement of atoms in one enantiomer allows for a more optimal set of interactions with the chiral binding site of the target protein, while the other enantiomer may bind less effectively or not at all. careerendeavour.comresearchgate.net Therefore, the synthesis and testing of single enantiomers are often crucial steps in drug discovery to identify the more active and potentially safer stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.netmdpi.com

For phenylurea derivatives, QSAR studies often employ a variety of descriptors, including:

Electronic Descriptors: Such as Hammett constants (σ) or calculated atomic charges, to quantify the electronic effects of substituents. researchgate.net

Steric Descriptors: Like Taft steric parameters (Es) or molecular volume, to model the influence of substituent size. researchgate.net

Hydrophobic Descriptors: Such as the partition coefficient (logP) or molar refractivity (MR), to account for the compound's lipophilicity.

Topological and 3D Descriptors: Which encode information about molecular shape, connectivity, and 3D field properties (as in CoMFA or CoMSIA). researchgate.net

A typical QSAR equation might take the form: log(1/IC50) = a(logP) - b(σ) + c(Es) + d

Where 'a', 'b', 'c', and 'd' are constants derived from statistical regression analysis. researchgate.net Such models, once validated, can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process. nih.gov

Biological Target Identification and Molecular Interaction Profiling

Methodological Approaches for Target Deconvolution in Phenotypic Screens

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful approach for drug discovery. However, the initial hits from such screens have unknown molecular targets. Target deconvolution is the subsequent process of identifying these targets, a crucial step for understanding the compound's mechanism of action and for further optimization.

Affinity-based proteomics is a powerful method for identifying the protein targets of a small molecule. This approach typically involves the chemical modification of the compound of interest to create a "probe" molecule. This probe retains the core structure of the original compound, responsible for its biological activity, but is appended with a reactive group and a reporter tag, such as biotin (B1667282).

For a compound like 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea, a chemical probe could be synthesized by attaching a linker with a photoreactive group or a click chemistry handle to a position on the molecule that is not critical for its biological activity. This probe would then be incubated with a cell lysate or intact cells. Upon activation (e.g., by UV light for a photoreactive group), the probe covalently binds to its protein targets. The biotin tag then allows for the specific capture of these protein-probe complexes using streptavidin-coated beads. Finally, the captured proteins are identified using mass spectrometry. This methodology allows for the unbiased identification of direct binding partners in a complex biological system.

Label-free technologies offer the advantage of studying compound-target interactions without the need for chemical modification of the compound, thus avoiding potential alterations in its binding properties.

The Cellular Thermal Shift Assay (CETSA®) is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. nih.govnih.gov In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest, in this case, this compound, and then heated to various temperatures. researchgate.netresearchgate.nethelsinki.fi The soluble fraction of proteins at each temperature is then analyzed, often by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling). researchgate.net An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) is another powerful label-free technique for real-time monitoring of molecular interactions. nih.govnih.gov In an SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing the compound, such as this compound, is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the kinetics (association and dissociation rates) and affinity of the interaction. nih.gov

Identification of Specific Molecular Targets and Binding Partners

Research into urea-based compounds has revealed a range of biological targets. While studies specifically on this compound are not always available, the activities of structurally related compounds provide valuable insights into its potential molecular targets.

Acyl-CoA:cholesterol O-acyltransferase (ACAT)

Novel hydroxyphenylurea derivatives have been synthesized and evaluated for their inhibitory potency against Acyl-CoA:cholesterol O-acyltransferase (ACAT). nih.gov Quantitative structure-activity relationship (QSAR) analysis of these derivatives revealed that their ACAT inhibitory activities are influenced by the hydrophobicity of the entire molecule, the substitution pattern of the urea (B33335) moiety, and the presence of a carboxylic acid. nih.gov Furthermore, some N-phenyl-N'-aralkyl- and N-phenyl-N'-(1-phenylcycloalkyl)ureas have been identified as potent inhibitors of ACAT, with IC50 values in the nanomolar range. nih.gov

Compound ClassTargetKey Findings
Hydroxyphenylurea derivativesACATInhibitory activity is controlled by molecular hydrophobicity and substitution patterns. nih.gov
N-phenyl-N'-aralkyl-ureasACATPotent inhibitors with nanomolar IC50 values have been identified. nih.gov

Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries. nih.govnih.gov The inhibitory mechanism of tyrosinase inhibitors can be competitive, uncompetitive, mixed, or noncompetitive. mdpi.com A study on the crystal structure of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, a compound structurally similar to this compound, was conducted in the context of a search for novel tyrosinase inhibitors. nih.gov This suggests that phenylurea derivatives are being investigated as potential modulators of tyrosinase activity. The inhibitory potency of compounds against tyrosinase is often evaluated by measuring the reduction in dopachrome (B613829) formation, using L-tyrosine or L-DOPA as a substrate. researchgate.net

Compound ClassTargetInhibition TypeKey Findings
Phenylurea derivativesTyrosinaseVaries (competitive, noncompetitive, etc.) mdpi.comthieme-connect.deInvestigated as potential inhibitors of melanin synthesis. nih.gov

Photosystem II (PSII)

Phenylurea herbicides are known to inhibit photosynthesis by targeting Photosystem II (PSII). umn.educambridge.orgnih.govlsuagcenter.comucanr.edu These compounds bind to the D1 protein of the PSII complex, blocking electron transport. ucanr.edu This inhibition disrupts the photosynthetic process, leading to the death of susceptible plants. umn.edu The site of inhibition is located in photosystem II, between the water-splitting complex and photosystem I. cambridge.org The effects of phenylurea herbicides on PSII can be studied using techniques such as chlorophyll (B73375) fluorescence and photosynthetic oxygen evolution measurements. nih.gov

Compound ClassTargetMechanism of Action
Phenylurea herbicidesPhotosystem II (PSII)Bind to the D1 protein, blocking electron transport. umn.edulsuagcenter.comucanr.edu

CRAC Channels (ORAI1/STIM1)

Calcium release-activated Ca2+ (CRAC) channels, formed by ORAI1 and gated by STIM1, are potential therapeutic targets for immune disorders and allergies. nih.gov A high-throughput screening identified 1-phenyl-3-(1-phenylethyl)urea as a novel CRAC channel inhibitor that targets ORAI1. nih.gov Structure-activity relationship (SAR) studies on derivatives of this compound have provided insights into the structural requirements for CRAC channel inhibition. For instance, substitution on the right-side phenyl ring with an electron-donating group led to more potent inhibitory activity. nih.gov

Compound ClassTargetKey Findings
1-phenyl-3-(1-phenylethyl)urea derivativesCRAC channels (ORAI1)Identified as novel inhibitors through high-throughput screening. nih.gov

Sigma Receptors

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are involved in various physiological processes and are considered therapeutic targets for neurological disorders. sigmaaldrich.com While specific studies on this compound are lacking, various compounds containing a phenylurea or related moiety have been investigated as sigma receptor ligands. nih.govresearchgate.netnih.govresearchgate.net The binding affinity of ligands for sigma receptors is typically determined through radioligand binding assays, using selective radioligands such as [3H]-pentazocine for the sigma-1 receptor. sigmaaldrich.com

GABA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a target for various drugs. wikipedia.orgyoutube.com Some urea derivatives have been shown to act as positive allosteric modulators of the GABAA receptor. nih.gov For example, N-(5-Chloro-2-hydroxyphenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]-urea enhances the apparent affinity of the GABAA receptor for its neurotransmitter. nih.gov The modulation of GABAA receptors by such compounds can be studied using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing the receptor. nih.gov

Biophysical techniques provide detailed information about the thermodynamics, kinetics, and structural basis of protein-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to study protein-ligand interactions in solution. nih.govnih.govmdpi.commdpi.com Protein-observed NMR experiments can identify the binding site of a ligand on a protein by monitoring chemical shift perturbations in the protein's spectrum upon addition of the ligand. nih.govmdpi.com For larger proteins, ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be employed to identify binding fragments from a mixture. mdpi.com

X-ray Crystallography provides high-resolution structural information of a protein-ligand complex, revealing the precise binding mode of the ligand and the key interactions with the protein's amino acid residues. A crystal structure of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, a compound closely related to this compound, has been determined. nih.gov In this structure, the dihedral angle between the benzene (B151609) rings is 23.6 (1)°, and the molecules are linked into a three-dimensional network by intermolecular N—H···O and O—H···O hydrogen bonds. nih.gov Such structural information is invaluable for understanding the molecular basis of interaction and for guiding the design of more potent and selective analogs.

Molecular Mechanisms of Action and Cellular Biology Research

Investigation of Signaling Pathway Modulation

Research into analogous phenylurea compounds has revealed significant modulation of key intracellular signaling pathways, many of which are implicated in cell proliferation, survival, and differentiation. A prominent target of this class of compounds is the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in many forms of cancer.

One study on a diaryl urea (B33335) derivative, 4-(4-(3-(2-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide (SMCl), demonstrated its ability to inhibit the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma cells. This inhibition leads to a reduction in cancer cell proliferation, highlighting the potential of the diaryl urea scaffold to interfere with this key oncogenic pathway. nih.gov

Furthermore, some phenylurea derivatives have been shown to inactivate Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cellular processes. For instance, certain benzoylurea derivatives have been observed to inhibit the phosphorylation of ERK1/2, thereby blocking downstream signaling events that promote cancer cell survival and proliferation.

Analogous Compound ClassSignaling Pathway ModulatedKey Molecular TargetsObserved Cellular EffectReference
Diaryl Urea DerivativesRAS/RAF/MEK/ERKRAF, RAS, ERKInhibition of hepatocellular carcinoma cell proliferation nih.gov
Benzoylurea DerivativesMAPK/ERKERK1/2Inhibition of cancerous processes
N-aryl-N'-benzylurea DerivativesIntracellular protein serine/threonine kinasesBRAF kinaseBlockade of intracellular signal transduction nih.gov

Effects on Specific Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction)

The modulation of signaling pathways by phenylurea analogs translates into significant effects on fundamental cellular processes, most notably cell cycle progression and apoptosis.

Cell Cycle Progression:

A number of studies have demonstrated that phenylurea derivatives can induce cell cycle arrest in cancer cells, a critical mechanism for their anti-proliferative effects. The specific phase of the cell cycle that is targeted can vary depending on the specific chemical structure of the compound. For example, some pyrazinyl–aryl urea derivatives have been shown to cause cell cycle arrest at different stages. nih.gov Hydroxyurea, a simple urea derivative, is well-known to arrest cells in the S-phase by inhibiting ribonucleotide reductase. While structurally distinct, this highlights the general potential of urea-containing compounds to interfere with cell cycle machinery.

Apoptosis Induction:

A primary mechanism of cell killing by many anticancer agents, including phenylurea derivatives, is the induction of apoptosis, or programmed cell death. Research on various phenylurea analogs has consistently shown their ability to trigger apoptotic pathways in cancer cells.

For instance, certain pyrazinyl–aryl urea derivatives have been found to induce apoptosis in T24 bladder cancer cells through the activation of caspases, key executioner proteins in the apoptotic cascade. nih.gov These compounds were also observed to decrease the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.

The pro-apoptotic effects of some phenylurea derivatives are mediated through the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies have shown that these compounds can lead to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key event that promotes the release of cytochrome c from the mitochondria and subsequent caspase activation.

Analogous Compound ClassCellular ProcessKey ObservationsMolecular MarkersReference
Pyrazinyl–aryl urea derivativesCell Cycle ArrestArrest at various stages- nih.gov
Pyrazinyl–aryl urea derivativesApoptosis InductionActivation of caspases, decreased mitochondrial membrane potentialActivated Caspase-3, Caspase-8 nih.gov
Phenylurea derivativesApoptosis InductionModulation of Bcl-2 family proteinsDown-regulation of Bcl-2, Up-regulation of Bax

Interactions with Intracellular Biological Macromolecules Beyond Primary Targets

A significant body of research has identified tubulin as a target for some phenylurea compounds. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. nih.gov This mechanism is independent of the kinase-inhibiting activities observed for other phenylurea derivatives. nih.gov

Beyond cytoskeletal proteins, phenylurea derivatives have been designed to target specific enzymes. For example, some derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism that plays a role in immune evasion by tumors.

Modulation of Neurochemical Pathways (Based on Analogous Compound Research)

While the primary focus of research on phenylurea derivatives has been in oncology, studies on analogous compounds suggest potential activity within the central nervous system (CNS) through the modulation of neurochemical pathways. The ability of these compounds to cross the blood-brain barrier is a key determinant of their CNS activity.

Research on certain 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea derivatives has demonstrated CNS depressant and sedative-hypnotic activities . nih.gov These effects suggest an interaction with inhibitory neurotransmitter systems.

Furthermore, some studies have pointed towards the interaction of phenylurea-like structures with specific neurotransmitter receptors:

GABA Receptors: Some urea diamides are thought to exert their CNS depressant effects by blocking the GABA receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov The GABAergic system is a key target for many sedative and anxiolytic drugs.

Serotonin Receptors: There is evidence that some 4-phenyl quinoline derivatives, which share structural similarities with the broader class of compounds, can bind to serotonin receptors, specifically the 5-HT1B and 5-HT2B subtypes. nih.gov The serotonergic system is involved in the regulation of mood, sleep, and appetite.

Neuropeptide Y5 (NPY5) Receptors: A series of trisubstituted phenylurea derivatives have been identified as potent antagonists of the NPY5 receptor. nih.gov This receptor is involved in the regulation of energy balance and appetite.

These findings suggest that the phenylurea scaffold could be a versatile platform for developing modulators of various neurochemical pathways, although the specific effects of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea on these pathways remain to be elucidated.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein. science.govnih.gov

In the context of phenylurea derivatives, molecular docking has been instrumental in elucidating their potential mechanisms of action. For instance, studies on N,N'-diphenylurea derivatives have utilized docking to predict binding interactions with enzymes like α-glucosidase, a key target in managing type II diabetes. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the enzyme's active site. nih.gov

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). researchgate.net

Preparation of the Ligand: The 2D or 3D structure of the ligand, such as a phenylurea derivative, is built and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, typically expressed in kcal/mol. nih.gov The pose with the best score is then analyzed to identify key molecular interactions. mdpi.com

For example, a docking study of 1,3-bis(p-hydroxyphenyl)urea against cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α) was performed to investigate its anti-inflammatory potential. researchgate.net The results of such studies can guide the chemical synthesis of more potent and selective inhibitors. The table below illustrates typical data obtained from a molecular docking study.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Compound 3u (Diphenyl urea (B33335) analog)α-glucosidase> -6.0Glu277, Asn350Hydrogen Bond
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-onePenicillin-binding proteins-7.40Not SpecifiedHydrogen Bond, van der Waals
KaempferolUrease-6.48Not Specifiedvan der Waals, Electrostatic

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. nih.govmaterials.international These methods are used to calculate various molecular properties that govern how a molecule will interact with its environment and biological targets.

Density Functional Theory (DFT) DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. materials.international It is employed to optimize the molecular geometry and to predict spectroscopic properties (e.g., FT-IR and Raman vibrational frequencies) and electronic properties. nih.govrdd.edu.iq For urea and its derivatives, DFT calculations can determine bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. osjournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. materials.internationalosjournal.org A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.net

ParameterSignificance
E-HOMO (Highest Occupied Molecular Orbital Energy)Indicates the electron-donating ability of a molecule. Higher values suggest a better electron donor.
E-LUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the electron-accepting ability of a molecule. Lower values suggest a better electron acceptor.
Energy Gap (ΔE = E-LUMO - E-HOMO)Reflects the chemical reactivity and stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) An MEP map illustrates the charge distribution on the surface of a molecule, providing insights into its electrostatic potential. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Electronegative regions (typically colored red or yellow) are prone to electrophilic attack and can act as hydrogen bond acceptors, while electropositive regions (blue) are susceptible to nucleophilic attack and can act as hydrogen bond donors. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the conformational flexibility of a ligand and the dynamic stability of a ligand-receptor complex. nih.gov

Following molecular docking, MD simulations are often performed to:

Assess Stability: To verify if the predicted binding pose from docking is stable over a simulated period (typically nanoseconds). nih.gov

Analyze Conformational Changes: To observe how the ligand and the protein's active site residues adjust to each other upon binding.

Calculate Binding Free Energy: More advanced techniques like MM-PBSA can be used to provide a more accurate estimation of the binding affinity.

While specific MD simulation studies on 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea were not identified, the methodology is widely applied in drug discovery. For example, MD simulations of the urease enzyme in complex with urea or its inhibitors have been used to elucidate the catalytic mechanism and the role of key amino acid residues in the active site. nih.govacs.orgresearchgate.net Such simulations provide a dynamic picture of the molecular interactions that static docking models cannot capture. mdpi.com

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov A known active compound, such as a phenylurea derivative, can serve as a scaffold or template for these searches.

One common approach is pharmacophore-based screening. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. This model can then be used as a 3D query to screen virtual compound libraries for molecules that match these features.

Furthermore, the core structure of this compound can be used as a starting point for designing a virtual library of novel analogues. By systematically modifying different parts of the molecule (e.g., the phenyl rings, the urea linker) and evaluating the resulting compounds in silico, researchers can prioritize the synthesis of derivatives with the highest predicted activity and best drug-like properties. researchgate.netpreprints.org This approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. mdpi.com

Receptor Prediction and De Novo Design of Ligands

Receptor Prediction (Target Fishing) For compounds with known biological activity but an unknown mechanism of action, computational methods can be used to predict potential protein targets. This "target fishing" or "inverse docking" involves screening the compound against a large panel of known protein structures to identify potential binding partners. This can help to elucidate the mechanism of action or identify potential off-target effects.

De Novo Ligand Design De novo design is a more advanced computational strategy that aims to build novel drug-like molecules from scratch. nih.gov Instead of screening existing libraries, these algorithms construct new ligands piece-by-piece directly within the active site of a target protein. nih.gov The process starts with a seed atom or fragment and iteratively adds new fragments, optimizing the geometry and interactions at each step to create a molecule with high predicted affinity and specificity for the target. This approach can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries. nih.govnih.gov

Chemical Biology Applications of 3 3 Hydroxyphenyl Methyl 1 Phenylurea Analogues

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. The phenylurea scaffold has been utilized in the development of such probes. Analogues of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea can be systematically modified to explore structure-activity relationships and optimize their binding affinity and selectivity for a target of interest.

The discovery of novel chemical probes often begins with the identification of a "fragment" molecule that shows weak but efficient binding to a target. The 1-ethyl-3-(2-pyridyl)urea fragment, for instance, demonstrated sufficient enzyme inhibition to warrant further development into more potent antibacterial agents targeting bacterial topoisomerases. This highlights the potential of the phenylurea core structure as a starting point for probe development. By modifying the phenyl and hydroxyphenyl rings of a this compound analogue, researchers can aim to create potent and selective chemical probes for interrogating the roles of specific enzymes or receptors in biological systems. The development of such probes is crucial for validating new drug targets and understanding complex biological pathways.

Utility in Mechanistic Enzymatic Assays

Phenylurea derivatives have been identified as inhibitors of various enzymes, making them useful tools for mechanistic enzymatic assays. By inhibiting an enzyme's activity, these compounds can help elucidate its catalytic mechanism, substrate specificity, and role in a particular biochemical pathway. Analogues of this compound could be synthesized and tested for their inhibitory effects on a range of enzymes.

For example, phenyl- and benzylurea (B1666796) cytokinins have been studied as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO), a key enzyme in the regulation of the plant hormones cytokinins. Structural studies of the enzyme in complex with a phenylurea inhibitor revealed that the inhibitor binds in the active site, competing with the natural substrates. The urea (B33335) backbone forms crucial hydrogen bonds with active site residues, demonstrating the importance of this functional group for binding. Such studies, which determine the type of inhibition (e.g., competitive, non-competitive) and the kinetic parameters, are fundamental to understanding enzyme function and designing more potent and specific inhibitors.

Table 1: Examples of Phenylurea Analogues as Enzyme Inhibitors

Phenylurea AnalogueTarget EnzymeType of Inhibition
N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU)Cytokinin oxidase/dehydrogenase (ZmCKO1)Competitive
1-ethyl-3-(2-pyridyl)urea based compoundsBacterial DNA gyrase and topoisomerase IVATP competitive
Diarylurea derivativesTransketolaseNot specified

This table is generated based on data from available research on phenylurea analogues.

Application as Versatile Building Blocks for Complex Molecular Architectures

The synthesis of phenylurea derivatives is generally straightforward, often involving the reaction of an isocyanate with an amine. This synthetic accessibility makes them valuable building blocks for the construction of more complex molecules. A variety of synthetic methodologies have been developed for the preparation of urea derivatives, allowing for the introduction of diverse functional groups.

The this compound scaffold contains several points for chemical modification. The hydroxyl group on one phenyl ring can be used for further reactions, such as etherification or esterification, to attach other molecular fragments. The aromatic rings themselves can be substituted with various groups to modulate the compound's properties. This versatility has led to the inclusion of the diarylurea scaffold in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial agents. The ability to readily synthesize a library of analogues from a common phenylurea core makes this class of compounds attractive in medicinal chemistry and drug discovery programs.

Role in Environmental Remediation Research (e.g., Photocatalytic Degradation of Pollutants)

Phenylurea compounds are a significant class of herbicides, and their presence in the environment as pollutants has prompted research into their degradation. Photocatalytic degradation, which utilizes semiconductor materials like titanium dioxide (TiO2) and solar energy, is a promising method for the removal of these pollutants from water. Research in this area provides insights into how analogues of this compound might behave in the environment and how they could be degraded.

Studies on the photocatalytic degradation of phenylurea herbicides have shown that the process typically involves the generation of highly reactive hydroxyl radicals. These radicals can attack the phenylurea molecule at several positions, leading to a variety of degradation by-products. The main degradation pathways include hydroxylation of the aromatic ring, oxidation of side chains, and dechlorination for halogenated analogues. The specific products formed can depend on the reaction conditions and the form of the photocatalyst used. This research is crucial for developing effective strategies for environmental remediation and for understanding the fate of phenylurea-based compounds in ecosystems.

Table 2: Photocatalytic Degradation of Phenylurea Herbicides

Phenylurea HerbicidePhotocatalystKey Degradation Pathways
DiuronTiO2Oxidation of methyl group, hydroxylation of aromatic ring, dechlorination
ChlortoluronTiO2Hydroxylation, demethylation, dearylation, dechlorination
ChloroxuronTiO2Hydroxylation, demethylation, dearylation, dechlorination
IsoproturonZnO, TiO2N-demethylation
LinuronZnO, TiO2N-demethoxylation, N-demethylation

*This

Future Perspectives and Emerging Research Avenues for 3 3 Hydroxyphenyl Methyl 1 Phenylurea

Exploration of Novel Biological Activities and Therapeutic Indications

The diarylurea motif is present in numerous approved drugs and clinical candidates, indicating a wide range of biological activities. The future exploration of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea is likely to extend beyond its initial research scope to investigate novel therapeutic applications. The urea (B33335) chemotype is a significant scaffold in the development of treatments for various diseases. nih.gov

Key areas for future investigation include:

Oncology: Diarylurea derivatives are well-known as potent inhibitors of protein kinases, a critical target in cancer therapy. nih.gov Compounds with this scaffold have shown broad-spectrum antiproliferative activity against various cancer cell lines, including leukemia, colon, renal, and breast cancers. nih.gov Future studies could assess the efficacy of this compound against a panel of cancer cell lines and explore its potential to induce apoptosis or arrest the cell cycle. nih.gov

Infectious Diseases: Phenylurea derivatives have demonstrated potential as antimicrobial and antitubercular agents. nih.govnih.gov Research into this compound could involve screening against clinically relevant bacterial strains, including resistant variants like MRSA, and fungal pathogens. nih.gov

Metabolic Disorders: The inhibition of the α-glucosidase enzyme is a key strategy in managing Type II diabetes. nih.gov Given that some urea-based Schiff bases are potent inhibitors of this enzyme, investigating the potential of this compound in this area is a logical next step. nih.gov

Enzyme Inhibition: A compound structurally similar to the subject of this article has been investigated as a potential tyrosinase inhibitor, which is relevant for conditions related to melanin (B1238610) overproduction. nih.gov This suggests that this compound could be explored for applications in cosmetics and dermatology.

Table 1: Potential Therapeutic Areas for Future Research
Therapeutic AreaPotential Molecular Target/MechanismRationale Based on Phenylurea Scaffold
OncologyVEGFR2, Raf/MEK/ERK pathway, Protein KinasesKnown antiproliferative and anti-angiogenic effects of diarylurea compounds. nih.govnih.gov
Infectious DiseasesBacterial or fungal enzymes (e.g., InhA)Demonstrated antibacterial and antifungal activity in novel sulfonylurea and thiourea (B124793) derivatives. nih.govmdpi.com
Diabetes Mellitusα-glucosidase inhibitionEfficacy of diphenyl urea-clubbed imine analogs in inhibiting α-glucosidase. nih.gov
DermatologyTyrosinase inhibitionActivity of structurally similar compounds in inhibiting melanin synthesis. nih.gov
AgricultureChitin synthesis inhibitionBroad-spectrum insecticidal activity of phenylurea derivatives against various pests. mdpi.com

Development of Advanced Synthetic Methodologies for Broader Chemical Space Exploration

The synthesis of this compound and its analogues typically involves the reaction of an appropriate amine with an isocyanate. nih.gov To fully explore the structure-activity relationship (SAR), advanced synthetic methodologies are required to generate large, diverse libraries of related compounds.

Future synthetic strategies will likely focus on:

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a multitude of analogues by varying the substituents on both phenyl rings. This allows for a systematic exploration of how different functional groups impact biological activity.

Automated Synthesis: The use of automated, high-throughput synthesis platforms can accelerate the production of compound libraries. chinesechemsoc.orgnih.gov These systems can perform reactions, purifications, and analyses with minimal human intervention, significantly increasing efficiency.

Novel Reaction Pathways: Exploring new catalytic systems and reaction conditions, such as those used in multicomponent reactions like the Groebcke–Blackburn–Bienaymé reaction, can provide access to novel heterocyclic scaffolds derived from the basic phenylurea structure. nih.gov This expands the chemical space beyond simple substitutions.

High-Throughput Screening and Automated Lead Optimization Strategies

To efficiently evaluate the novel analogues generated, high-throughput screening (HTS) is indispensable. danaher.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. danaher.com

Emerging strategies in this domain include:

Miniaturized On-the-Fly Synthesis and Screening: Using technologies like acoustic dispensing, libraries of compounds can be synthesized on a nanoscale within microplates and screened immediately without purification. nih.gov This dramatically reduces costs, time, and waste.

Advanced Assay Development: Implementing highly sensitive and accurate assay methods, such as differential scanning fluorimetry (DSF) and microscale thermophoresis (MST), can validate hits from primary screens and provide detailed binding affinity data. nih.gov

Automated Lead Optimization: The hit-to-lead process, which is crucial for drug design, can be accelerated using automated and in silico approaches. nih.gov Automated systems can standardize experimental conditions, improve reproducibility, and accelerate the testing of compounds, while computational tools can predict modifications that are likely to improve potency and selectivity. nih.govrevvity.com This iterative cycle of design, synthesis, and testing is fundamental to modern lead optimization. revvity.com

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, future research will likely incorporate multi-omics approaches. These technologies provide a holistic view of a compound's impact on cellular systems by profiling multiple levels of biology simultaneously. nih.gov

Key multi-omics applications include:

Genomics and Transcriptomics: To identify genetic variations that influence drug response and to understand how the compound alters gene expression profiles in target cells.

Proteomics: To analyze changes in protein expression and post-translational modifications, helping to identify the direct protein targets and downstream signaling pathways affected by the compound.

Metabolomics: To profile changes in cellular metabolites, offering insights into the compound's effect on metabolic pathways.

Integrative Analysis: By integrating these datasets, researchers can construct a comprehensive biological profile of the compound, elucidate its mechanism of action, identify potential biomarkers for efficacy, and uncover off-target effects. nih.govnih.gov This deep phenotyping empowers a more precise approach to drug development. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

Building on data from SAR studies and multi-omics profiling, the rational design of next-generation analogues will be a key focus. This approach uses computational tools to design molecules with improved properties. nih.gov

Techniques central to this effort are:

Molecular Docking: Simulating the binding of this compound and its analogues to the three-dimensional structure of a target protein. This helps to predict binding affinity and orientation, guiding the design of modifications that enhance interaction with key residues in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized. nih.gov

Bioisosteric Replacement: Strategically replacing functional groups (like the 3-hydroxyphenyl group) with bioisosteres (e.g., pyridyl or thienyl groups) to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. nih.gov

By combining these computational methods with advanced synthesis and screening, researchers can accelerate the development of optimized lead compounds derived from the this compound scaffold, leading to candidates with superior efficacy and specificity. nih.gov

Table 2: Advanced Methodologies for Future Research
MethodologyApplication to this compound ResearchExpected Outcome
Automated High-Throughput SynthesisRapid generation of diverse analogue libraries. chinesechemsoc.orgBroader exploration of chemical space and structure-activity relationships.
High-Throughput Screening (HTS)Efficiently screen libraries for activity against various biological targets. danaher.comIdentification of initial "hit" compounds for further development.
Multi-Omics ProfilingComprehensive analysis of the compound's effects on genes, proteins, and metabolites. nih.govDetailed mechanism of action, biomarker discovery, and off-target effect identification.
Molecular Docking & QSARIn silico prediction of binding affinity and biological activity to guide analogue design. nih.govnih.govRational design of next-generation compounds with enhanced potency and specificity.

Q & A

Q. What are the common synthetic routes for preparing 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl isocyanates and amines. For example, reacting 3-hydroxyphenylmethylamine with phenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Reductive alkylation or Mitsunobu reactions may also be employed to introduce the hydroxyphenylmethyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should show characteristic peaks for the urea carbonyl (δ ~155 ppm in ¹³C), aromatic protons (δ 6.5–7.5 ppm), and the hydroxyphenylmethyl group (δ ~4.5 ppm for -CH₂-).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (C₁₄H₁₄N₂O₂: 242.27 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic system, space group P2₁/c, unit cell parameters a = 14.62 Å, b = 7.07 Å, c = 12.40 Å, β = 109.8°) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles.
  • Ventilation : Use mechanical exhaust systems to minimize inhalation exposure.
  • First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention if symptoms persist. Toxicity data are limited, so assume acute hazards .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the antimicrobial potential of this compound?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL).
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects.
  • Mechanistic Studies : Perform fluorescence microscopy with propidium iodide to evaluate membrane disruption. Compare results with structurally similar urea derivatives (e.g., thiadiazolyl analogs) .

Q. What strategies are effective in resolving contradictions between reported biological activities of phenylurea derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time.
  • Dose-Response Validation : Repeat experiments across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency.
  • Meta-Analysis : Cross-reference data from crystallographic studies (e.g., hydrogen-bond donor capacity in ) with bioactivity trends to identify structure-activity relationships (SAR) .

Q. What role do hydrogen-bonding interactions play in the crystalline structure of this compound?

  • Methodological Answer :
  • X-ray Diffraction Analysis : The urea carbonyl group forms intermolecular N-H···O hydrogen bonds (distance: ~2.8–3.0 Å) with adjacent molecules, stabilizing the crystal lattice.
  • Packing Diagram :
ParameterValue
Space groupP2₁/c
Unit cell volume1205.90 ų
Hydrogen bonds4 per asymmetric unit
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point >200°C, correlating with strong intermolecular forces .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (-NO₂) on the phenyl ring to modulate electronic effects.
  • Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT assay on cancer cell lines).
  • Computational Modeling : Use Density Functional Theory (DFT) to calculate electrostatic potential maps and predict binding affinities to target proteins (e.g., tyrosine kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.